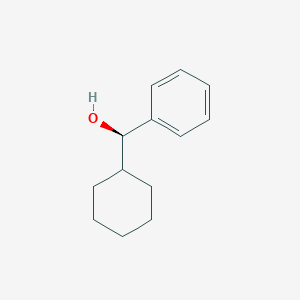

(R)-cyclohexyl(phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-cyclohexyl(phenyl)methanol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by hydrolysis, yields ®-cyclohexyl(phenyl)methanol . The reaction is typically carried out in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-cyclohexyl(phenyl)methanol may involve the use of large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Analyse Chemischer Reaktionen

Types of Reactions

®-cyclohexyl(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.

Reduction: Cyclohexylbenzene.

Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

(R)-cyclohexyl(phenyl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several transformations, including oxidation to yield cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde, and reduction to form cyclohexylbenzene. Substitution reactions can produce derivatives such as cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | Cyclohexyl(phenyl)ketone | Formation of ketone from alcohol |

| Oxidation | Cyclohexyl(phenyl)aldehyde | Formation of aldehyde from alcohol |

| Reduction | Cyclohexylbenzene | Reduction to form an alkane |

| Substitution | Cyclohexyl(phenyl)chloride | Chlorination of the alcohol |

| Substitution | Cyclohexyl(phenyl)bromide | Bromination of the alcohol |

Biological Applications

Enzyme-Catalyzed Reactions:

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its chiral nature allows for investigations into stereoselectivity and enzyme specificity, making it valuable for understanding complex biochemical processes.

Biocatalysis:

Recent studies have highlighted the use of Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(phenyl)methanol with high enantiomeric purity (>99% enantiomeric excess). This showcases its potential in producing enantiomerically pure compounds for pharmaceutical applications .

Industrial Applications

Production of Fine Chemicals:

this compound is employed in the production of fine chemicals and serves as a precursor for other industrially relevant compounds. Its versatility in chemical transformations makes it suitable for various applications in the chemical industry.

Antioxidant Properties:

Research has indicated that compounds related to this compound exhibit antioxidant properties. They are effective stabilizers for organic materials against oxidative deterioration, which is particularly beneficial in formulations involving lubricating oils, functional fluids, and edible oils . This property enhances the stability and shelf life of products across multiple sectors.

Case Studies

Case Study 1: Antioxidant Applications

A study demonstrated that incorporating this compound derivatives into high molecular weight unsaturated polymers significantly improved their oxidative stability. This application is crucial for industries that rely on long-lasting materials resistant to degradation due to environmental factors .

Case Study 2: Biocatalytic Synthesis

The use of Lactobacillus paracasei BD101 for synthesizing (S)-cyclohexyl(phenyl)methanol illustrates a practical application in biocatalysis. The process not only highlights the compound's synthetic utility but also emphasizes sustainable practices in chemical manufacturing by utilizing biological systems for production .

Wirkmechanismus

The mechanism of action of ®-cyclohexyl(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to changes in biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanol: Similar in structure but lacks the phenyl group.

Phenylmethanol (Benzyl Alcohol): Similar in structure but lacks the cyclohexyl group.

Cyclohexylmethanol: Similar in structure but lacks the phenyl group.

Uniqueness

®-cyclohexyl(phenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs .

Biologische Aktivität

(R)-cyclohexyl(phenyl)methanol, also known as cyclohexyl phenylmethanol, is a chiral compound with various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H18O

- CAS Number : 3113-96-0

- Molecular Weight : 190.29 g/mol

Synthesis

The synthesis of this compound typically involves the reduction of cyclohexyl phenyl ketone or similar precursors. Various synthetic routes have been explored to enhance yield and purity, often employing chiral catalysts to ensure the desired enantiomer is produced.

Biological Activity Overview

This compound has been investigated for its interaction with various biological targets and its potential pharmacological applications. Below are key findings related to its biological activity:

1. Binding Affinity

Studies have shown that this compound binds to the benzodiazepine receptor, suggesting potential anxiolytic or sedative effects. This binding affinity indicates its relevance in neuropharmacology and possible applications in treating anxiety disorders .

2. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and PGE2. These effects were observed in vitro, where the compound demonstrated dose-dependent inhibition of cytokine production .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents warrants further investigation into its efficacy against various pathogens.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on anxiety-like behaviors in animal models. Results indicated that administration of the compound led to a significant reduction in anxiety-related behaviors compared to control groups, supporting its potential as an anxiolytic agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, macrophages were treated with this compound following LPS stimulation. The results demonstrated a marked decrease in IL-6 and PGE2 levels, indicating that this compound may modulate inflammatory responses through inhibition of COX-2 activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Hydroxyl Group : The presence of a hydroxyl group on the aromatic ring enhances binding affinity and biological activity.

- Cycloalkane Structure : The cyclohexane moiety contributes to conformational flexibility, which may play a role in receptor interactions.

Eigenschaften

IUPAC Name |

(R)-cyclohexyl(phenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKZBKCLHBUHU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.